1-(2-Chloro-4-Fluorophenyl)cyclopentanecarboxylic acid is a chemical compound characterized by its unique structure and properties. It is classified under the category of carboxylic acids and is notable for its potential applications in pharmaceuticals and organic synthesis. The compound has a molecular formula of CHClF O, a molecular weight of approximately 242.67 g/mol, and a CAS number of 214263-01-1 .
The synthesis of 1-(2-Chloro-4-Fluorophenyl)cyclopentanecarboxylic acid typically involves several key steps:
The synthetic pathway can be illustrated as follows:
The molecular structure of 1-(2-Chloro-4-Fluorophenyl)cyclopentanecarboxylic acid can be represented using its SMILES notation: O=C(O)C1(C2=CC=C(F)C=C2Cl)CCCC1. This indicates the presence of a carboxylic acid functional group attached to a cyclopentane ring, which is further substituted with a chlorofluorophenyl group .
1-(2-Chloro-4-Fluorophenyl)cyclopentanecarboxylic acid can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions, such as elevated temperatures or acidic environments, which promote the desired transformations.
The mechanism of action for 1-(2-Chloro-4-Fluorophenyl)cyclopentanecarboxylic acid primarily involves its interactions with biological targets, which may include enzymes or receptors in pharmacological contexts. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain biological pathways.
Research into its biological activity may reveal insights into how this compound modulates specific pathways, potentially leading to therapeutic applications in treating diseases influenced by these mechanisms.
1-(2-Chloro-4-Fluorophenyl)cyclopentanecarboxylic acid has potential applications in:
Its unique structural features make it valuable for exploring new chemical entities with desired biological activities. Continued research into this compound could unveil further applications across various scientific disciplines.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: